8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
“8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride” is a chemical compound. It is used in the preparation of the main band impurity of Varenicline , a nicotinic α4β2 acetylcholine receptor partial agonist .
Synthesis Analysis
The synthesis of benzazepine derivatives has been summarized in various literature . A solution of the benzoxazonine in acetonitrile heated at reflux led to slow isomerisation via a [1,3] shift to yield the benzoxazepine .Molecular Structure Analysis
The molecular formula of 2,3,4,5-tetrahydro-1H-2-benzazepine is CHN . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis
The benzoxazonine in acetonitrile heated at reflux led to slow isomerisation via a [1,3] shift to yield the benzoxazepine .Physical And Chemical Properties Analysis
The density of 2,3,4,5-tetrahydro-1H-2-benzazepine is 1.0±0.1 g/cm3 . The boiling point is 248.6±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.6±3.0 kJ/mol . The flash point is 107.1±14.2 °C .Scientific Research Applications
- Findings :
Anti-Cancer Properties
5-HT1A Receptor Ligands
Mechanism of Action
Target of Action
Similar compounds such as ivabradine and Varenicline target the HCN channel and the nicotinic α4β2 acetylcholine receptor respectively. These targets play crucial roles in heart rate regulation and nicotine addiction treatment respectively .
Mode of Action
Ivabradine, a similar compound, acts by selectively inhibiting the “funny” channel pacemaker current (if) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate .
Biochemical Pathways
Related compounds like ivabradine affect the pacemaker current in the heart, which is part of the cardiac conduction system .
Result of Action
Similar compounds like ivabradine result in a lower heart rate, which allows more blood to flow to the myocardium .
properties
IUPAC Name |
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-4-11-6-7-12-5-3-8-14-10-13(12)9-11;/h6-7,9,14H,2-5,8,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWJGXJXJDWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(CCCNC2)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride |
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